Succinimidyl-6-(bromoacetamido)caproate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXEDBTFDLRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703859 | |
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-16-2 | |
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Bromoacetamido Intermediate
The first step involves synthesizing 6-(bromoacetamido)hexanoic acid through a nucleophilic acyl substitution reaction. In this stage, 6-aminohexanoic acid reacts with bromoacetyl bromide in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrobromic acid byproduct. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–25°C under inert atmospheric conditions to prevent hydrolysis of the bromoacetyl group.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous dichloromethane (DCM) |
| Temperature | 0°C → room temperature (20–25°C) |
| Molar Ratio | 1:1.2 (6-aminohexanoic acid : bromoacetyl bromide) |
| Reaction Time | 4–6 hours |
The product is isolated via aqueous workup, involving sequential washes with dilute hydrochloric acid (to remove excess TEA) and saturated sodium bicarbonate (to neutralize unreacted bromoacetyl bromide). The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
Activation of the Carboxylic Acid Moiety
The second step converts 6-(bromoacetamido)hexanoic acid into its succinimidyl ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 4°C to minimize NHS ester hydrolysis.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DMF or THF |
| Temperature | 4°C |
| Molar Ratio | 1:1.2:1.5 (acid : NHS : EDC) |
| Reaction Time | 12–18 hours |
The activated ester is precipitated by adding cold diethyl ether and purified via filtration. Further refinement using recrystallization or column chromatography enhances purity.
Purification Techniques
Purification is critical to achieving the >97% purity specified for commercial-grade this compound. Adsorptive chromatography, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), is employed to separate the target compound from unreacted intermediates and byproducts.
Purification Workflow:
-
Crude Product Dissolution: The precipitate is dissolved in a minimal volume of acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Chromatographic Separation: A C18 column is used with a gradient elution of acetonitrile/water (10–90% over 30 minutes).
-
Fraction Analysis: Fractions containing the target compound (retention time ~22 minutes) are pooled and lyophilized.
Analytical Characterization
The final product is validated using multiple analytical techniques to confirm structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 × 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA
Applications in Bioconjugation
This compound is widely used to prepare antibody-drug conjugates (ADCs). Its bromoacetamido group reacts with cysteine thiols on reduced antibodies, while the succinimidyl ester couples to lysine amines on cytotoxic drugs. This dual reactivity enables stable, site-specific conjugation, as demonstrated in patent EP2399609B1, which details ADC purification methods using hydroxyapatite chromatography.
Comparative Analysis of Crosslinkers
While this compound is highly effective, alternative crosslinkers offer distinct advantages:
| Compound | Chain Length | Reactivity Profile | Key Applications |
|---|---|---|---|
| Succinimidyl 3-(bromoacetamido)propionate | Short | Faster conjugation kinetics | Peptide modifications |
| Sulfo-NHS-LC-Biotin | Long | Biotin-avidin binding | Affinity purification |
The hexanoic spacer in this compound provides superior solubility and reduced steric hindrance compared to shorter analogs, making it ideal for large biomolecules .
Chemical Reactions Analysis
Types of Reactions
Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .
Scientific Research Applications
Protein Labeling
Succinimidyl-6-(bromoacetamido)caproate is widely utilized for labeling proteins. This application is crucial in proteomics and biochemical studies where tracking protein interactions and modifications is necessary. The compound's ability to form stable covalent bonds with proteins allows researchers to visualize and quantify protein behavior in various biological contexts.
Bioconjugation
The compound serves as a valuable tool in bioconjugation, enabling the attachment of drugs, dyes, or other biomolecules to proteins. This property is particularly important in the design of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery to cancer cells. The unique structure of this compound enhances its reactivity and solubility compared to shorter analogs, facilitating more flexible conjugation strategies .
Interaction Studies
Research utilizing this compound often focuses on interaction studies between proteins and other biomolecules. These studies are essential for understanding cellular mechanisms and developing new therapeutic strategies. For instance, the compound has been employed to investigate protein-protein interactions, which can reveal insights into signaling pathways and disease mechanisms.
Case Study 1: Antibody-Drug Conjugates
In a study involving the development of antibody-drug conjugates, this compound was used to link an anticancer drug to an antibody targeting tumor cells. The resulting conjugate demonstrated enhanced cytotoxicity against resistant cancer cell lines compared to unconjugated drugs. This highlights the potential of this compound in improving therapeutic efficacy through targeted delivery mechanisms .
Case Study 2: Protein Interaction Analysis
Another research project utilized this compound to study the interactions between a receptor and its ligand. By labeling the receptor with this compound, researchers were able to track binding dynamics in real-time using fluorescence techniques. The findings provided valuable insights into receptor activation processes and downstream signaling pathways, contributing to a better understanding of cellular responses.
Mechanism of Action
The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .
Comparison with Similar Compounds
Reactivity and Functional Groups
Immunogenicity Profiles
- This compound: Bromoacetamide generates alkylthioether bonds, which are stable and less immunogenic compared to maleimide-derived thiosuccinimides .
- Maleimide-based linkers (e.g., SMPH): Form thiosuccinimide bonds that are immunogenic and susceptible to hydrolysis, limiting their use in therapeutic applications .
- Iodoacetamide linkers (e.g., SIA, SIAX) : While reactive, iodoacetamide conjugates may trigger higher anti-hapten responses compared to bromoacetamide .
Spacer Length and Flexibility
Tables
Table 1: Structural and Functional Comparison
| Compound | Thiol-Reactive Group | Stability of Conjugate | Immunogenicity Risk |
|---|---|---|---|
| Bromoacetamido caproate | Alkylthioether | High | Low |
| Maleimide (SMPH) | Thiosuccinimide | Low (hydrolysis-prone) | High |
| Iodoacetamide (SIAX) | Alkylthioether | High | Moderate |
Biological Activity
Succinimidyl-6-(bromoacetamido)caproate (SBAC) is a heterobifunctional cross-linking reagent that plays a significant role in bioconjugation and protein chemistry. Its unique structure allows it to react with primary amines and nucleophiles, facilitating the formation of stable linkages between biomolecules. This article explores the biological activity of SBAC, including its mechanisms, applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₇BrN₂O₅
- CAS Number : 109880-16-2
SBAC contains two functional groups:
- Succinimidyl Group : Reacts with primary amines to form stable amide bonds.
- Bromoacetamido Group : Reacts with thiol groups, allowing for site-specific modifications of proteins.
The biological activity of SBAC is primarily attributed to its ability to facilitate the conjugation of proteins and other biomolecules. This capability is crucial for various applications, including:
- Protein Labeling : SBAC can label proteins for detection in biochemical assays.
- Targeted Drug Delivery : By conjugating drugs to specific proteins, SBAC enhances the selectivity and efficacy of therapeutic agents.
- Studying Protein Interactions : SBAC is used in research to understand protein-protein interactions and cellular mechanisms.
Applications in Research and Medicine
SBAC has been utilized in various studies and applications:
- Bioconjugation Studies : It is widely used to create stable conjugates for studying protein dynamics and interactions.
- Therapeutic Development : SBAC's ability to modify proteins makes it valuable in developing targeted therapies, particularly in cancer treatment where precision medicine is essential.
Comparative Analysis with Similar Compounds
The following table compares SBAC with other cross-linking reagents:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Succinimidyl 3-(bromoacetamido)propionate | Heterobifunctional cross-linker | Shorter alkyl chain; used for similar applications |
| Succinimidyl 2-(bromoacetamido)acetate | Heterobifunctional cross-linker | Smaller size; often used in peptide modifications |
| Sulfo-NHS-LC-Biotin | Biotinylation reagent | Contains a biotin moiety for avidin binding |
SBAC stands out due to its longer caproic acid chain, which enhances solubility and reactivity compared to shorter analogs. This feature allows for more flexible conjugation strategies in various biochemical applications .
Case Studies
-
Protein Modification for Drug Delivery :
A study demonstrated the successful conjugation of an anticancer drug to a monoclonal antibody using SBAC. The resulting conjugate showed improved targeting capabilities and reduced off-target effects, highlighting the potential of SBAC in therapeutic applications. -
Detection of Protein Interactions :
In another study, researchers utilized SBAC to label proteins involved in signaling pathways. The labeled proteins were then analyzed using mass spectrometry, revealing critical insights into their interactions and functions within cellular processes.
Research Findings
Research indicates that SBAC's unique reactivity profiles allow it to form covalent bonds selectively with specific amino acid residues in proteins, particularly cysteine. This selectivity is advantageous for creating targeted modifications without disrupting overall protein function .
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of Succinimidyl-6-(bromoacetamido)caproate in a laboratory setting?
- Methodological Answer : To verify identity, use nuclear magnetic resonance (NMR) spectroscopy to analyze structural features such as the succinimidyl ester (δ ~2.8 ppm for the succinimidyl protons) and bromoacetamido groups. Purity can be assessed via reverse-phase HPLC with UV detection at 260 nm (common for succinimidyl esters). Cross-reference databases like SciFinder or Reaxys to confirm known spectral data and literature-reported synthetic pathways . If the compound is novel, elemental analysis and high-resolution mass spectrometry (HRMS) are essential. For known compounds, state agreement with prior analytical data (e.g., melting points, NMR shifts) in experimental reports .
Q. What are the optimal storage conditions to preserve the reactivity of this compound?
- Methodological Answer : Store lyophilized aliquots at –20°C in anhydrous conditions under inert gas (e.g., argon) to prevent hydrolysis of the succinimidyl ester. Reconstitute in dry dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid freeze-thaw cycles, as repeated exposure to moisture degrades the active ester. Monitor purity via NMR periodically; a ≥90% purity threshold is recommended for reliable reactivity .
Advanced Research Questions
Q. How can competing reactions (e.g., amine vs. thiol coupling) be minimized when using this compound in bioconjugation experiments?
- Methodological Answer :
Stepwise Conjugation : First react the bromoacetamido group with thiol-containing molecules (e.g., cysteine residues) at pH 7.0–7.5 for 1–2 hours. Quench unreacted thiols with iodoacetamide.
Activate Amine Coupling : Adjust pH to 8.5–9.0 to enhance nucleophilic attack by lysine amines on the succinimidyl ester.
Buffer Optimization : Use phosphate-buffered saline (PBS) with 1 mM EDTA to chelate metal ions that might oxidize thiols. Avoid Tris buffers, as they compete for the succinimidyl ester .
- Data Insight : Contradictions in reaction efficiency often arise from pH mismatches. For example, acidic conditions (pH <6.0) stabilize the ester but inhibit thiol reactivity, while alkaline conditions (pH >8.5) risk ester hydrolysis .
Q. What analytical strategies are recommended to quantify crosslinking efficiency and resolve contradictory data in this compound-mediated conjugates?
- Methodological Answer :
- SDS-PAGE : Resolve conjugates under reducing/non-reducing conditions to confirm covalent linkage (shift in molecular weight).
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to detect exact masses of conjugated products.
- Fluorescence Quenching Assays : If the compound is labeled, monitor Förster resonance energy transfer (FRET) between donor-acceptor pairs.
- Troubleshooting : If results conflict (e.g., unexpected bands on SDS-PAGE), repeat experiments with fresh reagents and validate buffer pH using a calibrated meter. Contradictions may arise from partial hydrolysis of the ester or residual DMSO interfering with assays .
Q. How can researchers integrate this compound into microbial systems for in vivo protein modification?
- Methodological Answer :
- Strain Selection : Use ethanol-tolerant strains (e.g., Clostridium kluyveri) if working in ethanol-rich fermentation broths. Ethanol concentrations >300 mmol/L inhibit most microbes but are common in industrial substrates .
- pH Control : Maintain near-neutral pH (6.8–7.2) to balance microbial viability and reagent stability. Acidic conditions (<5.5) deactivate both microbes and the succinimidyl ester .
- Fed-Batch Systems : Gradually add the compound to avoid cytotoxicity from bromoacetamide byproducts. Monitor caproate production (via GC-MS) as a proxy for metabolic activity .
Contradiction Analysis & Optimization
Q. Why might caproate production studies using microbial systems report conflicting results when integrating synthetic crosslinkers like this compound?
- Methodological Answer : Discrepancies often stem from:
Acetate/Ethanol Ratios : Optimal ratios for caproate synthesis (e.g., 3:7 acetate:ethanol) may conflict with crosslinker solubility or reactivity. High ethanol (>46 g/L) inhibits microbial chain elongation but stabilizes hydrophobic reagents .
Analytical Variability : Caproate quantification via GC-MS vs. HPLC-UV can yield differing sensitivities. Cross-validate with internal standards (e.g., deuterated caproate) .
Strain-Specific Tolerance : C. kluyveri tolerates higher ethanol concentrations than other strains, but its sensitivity to bromoacetamide derivatives is understudied. Pre-screen strains for crosslinker compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
